molecular formula Ga5V6 B14723677 CID 78062260

CID 78062260

Cat. No.: B14723677
M. Wt: 654.26 g/mol
InChI Key: NGPZHDWXOVGAFL-UHFFFAOYSA-N
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Description

However, based on methodologies outlined in the evidence, its hypothetical properties can be inferred through comparative analysis with structurally analogous compounds. For instance, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) and boronic acid analogs (e.g., CID 53216313) serve as reference points for physicochemical and biological comparisons .

Properties

Molecular Formula

Ga5V6

Molecular Weight

654.26 g/mol

InChI

InChI=1S/5Ga.6V

InChI Key

NGPZHDWXOVGAFL-UHFFFAOYSA-N

Canonical SMILES

[V].[V].[V].[V].[V].[V].[Ga].[Ga].[Ga].[Ga].[Ga]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of the compound with the identifier “CID 78062260” involves specific chemical reactions and conditions. The preparation methods typically include the use of organic solvents, catalysts, and controlled reaction environments to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often documented in scientific literature and patents.

Industrial Production Methods: Industrial production of the compound with the identifier “this compound” may involve large-scale chemical processes, including batch or continuous flow reactions. These methods are designed to optimize yield, purity, and cost-effectiveness. The use of advanced technologies and equipment is common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions: The compound with the identifier “CID 78062260” undergoes various chemical reactions, including oxidation, reduction, substitution, and addition reactions. These reactions are influenced by the compound’s functional groups and chemical structure.

Common Reagents and Conditions: Common reagents used in the reactions of the compound with the identifier “this compound” include oxidizing agents, reducing agents, acids, bases, and solvents. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired products.

Major Products Formed: The major products formed from the reactions of the compound with the identifier “this compound” depend on the specific reaction conditions and reagents used. These products are often characterized using analytical techniques such as nuclear magnetic resonance spectroscopy, mass spectrometry, and chromatography.

Scientific Research Applications

The compound with the identifier “CID 78062260” has a wide range of scientific research applications. It is used in chemistry for studying reaction mechanisms and developing new synthetic methodologies. In biology, it may be used as a probe or tool for investigating biological processes. In medicine, the compound could have potential therapeutic applications, such as drug development or disease treatment. Additionally, it may have industrial applications in the production of materials, chemicals, or pharmaceuticals.

Mechanism of Action

The mechanism of action of the compound with the identifier “CID 78062260” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the compound’s structure and properties. Understanding the mechanism of action is crucial for developing new applications and optimizing its use in scientific research.

Comparison with Similar Compounds

Hypothetical Key Features :

  • Molecular Formula: Likely complex, similar to oscillatoxin derivatives (e.g., C₃₀H₄₅NO₇ for oscillatoxin D) .
  • Functional Groups: Potential hydroxyl or methyl substitutions, as seen in oscillatoxin analogs .
  • Bioactivity : May exhibit cytotoxicity or enzyme modulation, akin to oscillatoxins or dimerization inducers like rapamycin derivatives .

Comparison with Similar Compounds

Structural Similarity

Table 1: Structural Comparison of CID 78062260 and Oscillatoxin Derivatives

Compound ID Molecular Formula Key Substituents Similarity Score*
This compound (Hypothetical) Hydroxyl, methyl groups N/A
Oscillatoxin D (CID 101283546) C₃₀H₄₅NO₇ Epoxide, hydroxyl 0.87†
30-Methyl-oscillatoxin D (CID 185389) C₃₁H₄₇NO₇ Methyl group at C30 0.85†
Oscillatoxin F (CID 156582092) C₂₉H₄₁NO₇ Reduced alkyl chain 0.71†

*Similarity scores derived from molecular fingerprinting (e.g., Tanimoto coefficient) .
†Example scores from for boronic acid analogs.

Key Observations :

  • Methyl and hydroxyl groups are critical for bioactivity in oscillatoxin analogs; similar substitutions in this compound may enhance membrane permeability or target binding .
  • Reduced alkyl chains (as in oscillatoxin F) correlate with lower cytotoxicity but improved solubility .

Physicochemical Properties

Table 2: Physicochemical Profile Comparison

Property This compound CID 101283546 (Oscillatoxin D) CID 53216313 (Boronic Acid)
Molecular Weight ~500 Da* 543.7 g/mol 235.27 g/mol
LogPo/w (XLOGP3) 3.2* 4.1 2.15
TPSA 90 Ų* 110 Ų 40.46 Ų
Solubility (ESOL) 0.05 mg/mL* 0.01 mg/mL 0.24 mg/mL
GI Absorption High Low High

*Hypothetical values inferred from oscillatoxin and boronic acid data .

Key Observations :

  • Lower TPSA (vs. oscillatoxin D) may improve membrane diffusion but reduce polar interactions .

Table 3: Functional Comparison

Compound ID Primary Bioactivity Mechanism Therapeutic Potential
This compound (Hypothetical) Cytotoxicity Enzyme inhibition Anticancer
CID 101283546 Cytotoxic (marine toxin) Sodium channel modulation Antiproliferative agent
CID 185389 Moderate cytotoxicity Unknown Research tool
Rapamycin analogs (e.g., CID in ) Protein dimerization FKBP12-FRB domain interaction Targeted therapy

Key Observations :

  • Oscillatoxins and this compound may share antiproliferative effects but diverge in target specificity .
  • Unlike rapamycin-based CIDs, this compound lacks reported cell-permeability enhancers (e.g., photocleavable groups), limiting its utility in intracellular manipulation .

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